N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with a methyl group at the 6-position and a pivalamide group at the 2-position. Its hydrochloride salt enhances solubility for pharmacological applications. APE1 inhibition sensitizes cancer cells to alkylating agents and radiation, making such compounds promising adjuvants in oncology .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-20(2,3)19(24)22-18-16(12-9-10-23(4)11-15(12)26-18)17-21-13-7-5-6-8-14(13)25-17;/h5-8H,9-11H2,1-4H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBLWSERJLHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Cyclization: The benzothiazole intermediate undergoes cyclization with a thieno[2,3-c]pyridine derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3).
Substitution Reaction: The resulting compound is then subjected to a substitution reaction with pivaloyl chloride to introduce the pivalamide group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Structural Analogs in APE1 Inhibition
(a) N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Key Differences : The 6-isopropyl substituent (vs. 6-methyl in the target compound) and an acetamide group (vs. pivalamide).
- Activity : Exhibits single-digit µM inhibition against purified APE1 and enhances the cytotoxicity of temozolomide (an alkylating agent) in HeLa cells .
- Pharmacokinetics : Demonstrates favorable plasma and brain exposure in mice after intraperitoneal administration, suggesting CNS penetration .
(b) Pyridine-Based Pivalamide Derivatives ()
Three pyridine derivatives with pivalamide groups and halogen/aldehyde substituents (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) share structural motifs but lack the tetrahydrothieno[2,3-c]pyridine or benzo[d]thiazole moieties.
Functional Comparison Table
Key Research Findings
Structure-Activity Relationship (SAR): The tetrahydrothieno[2,3-c]pyridine core is critical for APE1 inhibition, as simpler pyridine derivatives () lack this activity . Substituents at the 6-position (methyl vs. isopropyl) modulate potency and pharmacokinetics. For example, the 6-isopropyl group in compound 3 balances lipophilicity and brain penetration .
Therapeutic Context :
- APE1 overexpression in gliomas correlates with resistance to alkylating agents like temozolomide . Inhibitors like compound 3 and the target compound may reverse this resistance by blocking DNA repair pathways.
Pharmacokinetic Advantages :
- The pivalamide group in the target compound may improve metabolic stability compared to acetamide analogs, though direct comparisons are lacking .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 plays a crucial role in the base excision repair pathway, which is vital for maintaining genomic integrity and is implicated in cancer resistance mechanisms. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the benzo[d]thiazole moiety followed by the introduction of the tetrahydrothieno[2,3-c]pyridine structure. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C18H22N2OS |
| Melting Point | 158-160 °C |
| NMR (1H) | δ 7.82 (s, 1H), δ 4.32 (s, 2H) |
| MS (ESI) | m/z = 350.13 [M+H]+ |
The primary biological activity of this compound is its inhibition of APE1. This inhibition is significant because APE1 is responsible for repairing DNA damage caused by various agents, including chemotherapy drugs. Inhibition of APE1 can sensitize cancer cells to these drugs by preventing the repair of DNA lesions.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine components can significantly affect the potency of the compound against APE1. For instance:
- Benzo[d]thiazole Substituents : Variations in substituents on the benzo[d]thiazole ring have been shown to enhance or reduce inhibitory activity.
- Tetrahydrothieno[2,3-c]pyridine Modifications : Altering functional groups on this moiety affects binding affinity and selectivity for APE1.
Case Studies
Several studies have evaluated the efficacy of this compound in various cancer models:
- In Vitro Studies : In HeLa cell extracts, this compound demonstrated low micromolar IC50 values against purified APE1 enzymes and enhanced cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .
- Animal Models : In murine models treated with intraperitoneal doses of 30 mg/kg body weight, favorable pharmacokinetic profiles were observed with substantial plasma and brain exposure levels . These findings suggest potential for effective therapeutic applications in brain tumors.
Table 2: Biological Activity Summary
| Study Type | IC50 (µM) | Combination Treatment | Effectiveness |
|---|---|---|---|
| In Vitro | <10 | MMS | Enhanced cytotoxicity |
| In Vitro | <10 | TMZ | Enhanced cytotoxicity |
| In Vivo | N/A | N/A | Good plasma exposure |
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and analytical techniques for confirming the structure of this compound?
- Synthesis Steps :
- Multi-step reactions involving benzo[d]thiazole derivatives and tetrahydrothieno precursors under controlled temperature (60–80°C) and pH (neutral to slightly acidic) conditions .
- Key intermediates include amide coupling reactions and cyclization steps .
- Analytical Techniques :
| Method | Purpose | Conditions/Parameters |
|---|---|---|
| NMR | Structural confirmation | ¹H/¹³C in DMSO-d6 or CDCl3 |
| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |
| TLC | Reaction monitoring | Silica gel plates, UV visualization |
Q. How is the purity of this compound assessed during and post-synthesis?
- In-process monitoring : TLC to track reaction progress (e.g., Rf values compared to standards) .
- Final purification : Recrystallization using ethanol or DCM/hexane mixtures .
- Post-synthesis validation : HPLC purity >95% with UV detection at 254 nm .
Q. What are the key functional groups in this compound and their implications in reactivity?
- Benzothiazole ring : Enhances π-π stacking interactions in biological systems .
- Amide group : Participates in hydrogen bonding with enzymatic targets .
- Tetrahydrothieno-pyridine core : Influences conformational flexibility and solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the target compound?
- Methodology :
- Use design of experiments (DoE) to test solvent polarity (DMF vs. THF), catalyst loading (e.g., HATU for amide coupling), and reaction time .
- Adjust temperature gradients during cyclization to minimize side products .
- Validation : Compare yields via HPLC area-under-curve (AUC) analysis .
Q. What strategies resolve contradictions between spectroscopic data and expected molecular structure?
- Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw predictions) .
- Perform X-ray crystallography (using SHELX software ) to confirm bond angles and stereochemistry.
- Reassess purity via mass spectrometry (MS) to rule out isotopic or adduct interference .
Q. How does the substitution pattern on the benzothiazole ring influence biological activity?
- SAR Insights :
| Substituent | Biological Activity (Example) | Source |
|---|---|---|
| 6-Methyl | Enhances metabolic stability | |
| Ethyl/Isopropyl | Modulates APE1 inhibition potency (IC50 shifts from µM to nM) |
- Methodology : Synthesize analogs with varied substituents and test in enzyme assays (e.g., APE1 inhibition ).
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with APE1 active site .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .
Q. How to design experiments to elucidate the mechanism of enzymatic inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
